L-162313

Vue d'ensemble

Description

L-162,313 est un composé organique synthétique connu pour son rôle d'agoniste non peptidique du récepteur de l'angiotensine II. Il mime les actions biologiques de l'angiotensine II, une hormone qui joue un rôle crucial dans la régulation de la pression artérielle et de l'équilibre hydrique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de L-162,313 implique plusieurs étapes, commençant par la préparation de la structure de base de l'imidazo[4,5-b]pyridine. Les étapes clés incluent :

Formation du noyau imidazo[4,5-b]pyridine : Ceci est généralement réalisé par une réaction de cyclisation impliquant un précurseur approprié.

Fonctionnalisation du noyau : L'introduction de divers groupes fonctionnels, tels que le groupe butyloxycarbonyl-sulfonamido, est réalisée en utilisant des techniques de synthèse organique standard.

Assemblage final : Le produit final est obtenu par couplage du noyau fonctionnalisé avec d'autres fragments moléculaires dans des conditions de réaction spécifiques.

Méthodes de production industrielle

La production industrielle de L-162,313 suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de plateformes de synthèse automatisées et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L-162,313 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution, telles que la substitution nucléophile, sont couramment utilisées pour introduire ou remplacer des groupes fonctionnels

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogénures d'alkyle et les nucléophiles sont employés dans des conditions contrôlées

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec une activité biologique modifiée, tandis que les réactions de substitution peuvent produire une variété d'analogues fonctionnalisés .

Applications de la recherche scientifique

L-162,313 a une large gamme d'applications de recherche scientifique, notamment :

Recherche cardiovasculaire : Il est utilisé pour étudier les effets de l'angiotensine II sur la régulation de la pression artérielle et la santé cardiovasculaire.

Développement de médicaments : Le composé sert de molécule de départ pour le développement de nouveaux médicaments ciblant le récepteur de l'angiotensine II.

Études biologiques : Les chercheurs utilisent L-162,313 pour étudier les mécanismes moléculaires sous-jacents à la signalisation du récepteur de l'angiotensine II.

Applications industrielles : Il est utilisé dans le développement d'outils de diagnostic et d'agents thérapeutiques pour les maladies cardiovasculaires .

Mécanisme d'action

L-162,313 exerce ses effets en se liant au récepteur de l'angiotensine II, en particulier les sous-types AT1 et AT2. Cette liaison active les voies de signalisation en aval qui régulent la pression artérielle, l'équilibre hydrique et la croissance cardiovasculaire. Le mécanisme d'action du composé implique la modulation des cascades de signalisation intracellulaires, y compris l'activation des protéines kinases et la régulation de l'expression génique .

Applications De Recherche Scientifique

Cardiovascular Research

L-162313 has been extensively studied for its role in cardiovascular health, particularly in understanding the mechanisms of hypertension and vascular remodeling.

Case Study: Angiotensin II-Induced Foam Cell Formation

- A study demonstrated that this compound enhances the expression of Acyl-CoA:cholesterol acyltransferase-1 (ACAT1) in human monocyte-macrophages, which is crucial for foam cell formation—a key event in atherosclerosis. The study found that treatment with this compound mimicked the effects of angiotensin II, significantly increasing ACAT1 protein expression and activity. This effect was inhibited by AT1 receptor antagonists, suggesting a specific pathway through which this compound operates in promoting foam cell formation .

Mechanistic Insights into Hypertension

Research has also focused on this compound's effects on blood pressure regulation and vascular reactivity.

Case Study: Hemodynamic Control

- In experiments involving AT2 receptor knockout mice, it was observed that stimulation of AT2 receptors by this compound led to significant alterations in hemodynamic parameters. The compound induced vasodilation in various vascular preparations, indicating its potential role in modulating blood pressure through both AT1 and AT2 receptor pathways .

The applications of this compound extend beyond immediate cardiovascular effects; it offers insights into broader physiological responses mediated by the renin-angiotensin system.

Potential Research Directions

- Further studies could explore the role of this compound in chronic diseases associated with inflammation and metabolic syndrome, considering its impact on lipid metabolism and cellular growth pathways.

- Investigating the long-term effects of this compound on vascular health could provide deeper understanding into its therapeutic potential for preventing atherosclerosis and related cardiovascular diseases.

Mécanisme D'action

L-162,313 exerts its effects by binding to the angiotensin II receptor, specifically the AT1 and AT2 subtypes. This binding activates downstream signaling pathways that regulate blood pressure, fluid balance, and cardiovascular growth. The compound’s mechanism of action involves the modulation of intracellular signaling cascades, including the activation of protein kinases and the regulation of gene expression .

Comparaison Avec Des Composés Similaires

Composés similaires

Losartan : Un bloqueur du récepteur de l'angiotensine II utilisé pour traiter l'hypertension.

Valsartan : Un autre bloqueur du récepteur de l'angiotensine II avec des applications thérapeutiques similaires.

Irbesartan : Un composé avec un mécanisme d'action similaire, utilisé pour gérer l'hypertension artérielle

Unicité de L-162,313

L-162,313 est unique en raison de sa double activité agoniste aux récepteurs AT1 et AT2, tandis que de nombreux composés similaires sont principalement des antagonistes. Cette double activité permet une plus large gamme d'effets biologiques et d'applications thérapeutiques potentielles .

Activité Biologique

L-162313 is a synthetic nonpeptide compound that acts as an agonist for angiotensin II (ANG II) receptors, specifically targeting the AT1 receptor. This compound has garnered attention due to its ability to mimic the biological effects of ANG II, a critical regulator in cardiovascular physiology. Research has demonstrated that this compound can induce significant physiological responses, particularly in the context of blood pressure regulation.

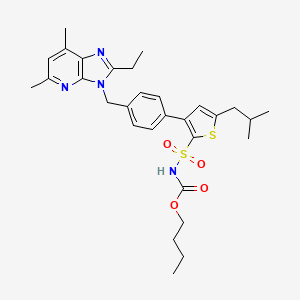

The chemical structure of this compound is defined as 5,7-dimethyl-2-ethyl-3-[[4-[2(n-butyloxycarbonylsulfonamido)-5-isobutyl-3-thienyl]phenyl]methyl]-imidazo[4,5-b]pyridine. Its mechanism of action involves activation of ANG II receptors, leading to increased phosphoinositide turnover in vascular smooth muscle cells. This activity results in vasoconstriction and elevation of mean arterial pressure (MAP) in animal models, particularly rats .

| Property | Value |

|---|---|

| Molecular Formula | C24H34N4O4S |

| Molecular Weight | 462.62 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Receptor Affinity | High affinity for AT1 receptor |

Blood Pressure Regulation

In studies involving intravenous administration of this compound in rats, significant increases in MAP were observed. The maximum increase was comparable to that induced by ANG II, but the duration of the response was notably longer with this compound. This prolonged effect suggests potential therapeutic applications in managing conditions characterized by low blood pressure or vascular dysfunction .

In Vitro Studies

In vitro experiments have shown that this compound activates phosphoinositide turnover in rat aortic smooth muscle cell cultures. The activation was inhibited by selective ANG II receptor antagonists, confirming its receptor-mediated action. Specifically, pretreatment with L-158,809 (an AT1 selective antagonist) and losartan blocked the effects of this compound, further validating its mechanism as an ANG II receptor agonist .

Case Study 1: Hemodynamic Responses

A study published in the Journal of Medicinal Chemistry reported that this compound significantly elevated blood pressure in a controlled setting. The findings indicated that the compound could serve as a model for developing new antihypertensive agents that target ANG II pathways without the drawbacks associated with peptide-based therapies .

Case Study 2: Cardiovascular Implications

Research has highlighted the implications of this compound in cardiovascular health. By mimicking ANG II's actions, it presents a dual role—potentially beneficial for therapeutic interventions while also posing risks if misused or overadministered. The balance between therapeutic efficacy and safety remains a critical area for ongoing research .

Table 2: Summary of Biological Activities

| Activity | Observation |

|---|---|

| Blood Pressure Increase | Significant increase in MAP |

| Duration of Effect | Longer than ANG II |

| Inhibition by Antagonists | Blocked by L-158,809 and losartan |

| Phosphoinositide Turnover | Activated in vascular smooth muscle cells |

Propriétés

IUPAC Name |

butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O4S2/c1-7-9-14-38-30(35)33-40(36,37)29-25(17-24(39-29)15-19(3)4)23-12-10-22(11-13-23)18-34-26(8-2)32-27-20(5)16-21(6)31-28(27)34/h10-13,16-17,19H,7-9,14-15,18H2,1-6H3,(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINPELQWLUGERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934268 | |

| Record name | Butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151488-11-8 | |

| Record name | L 162313 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151488118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.